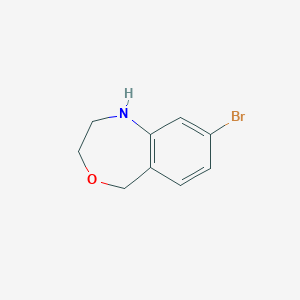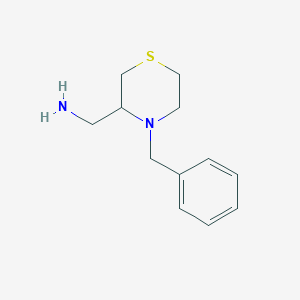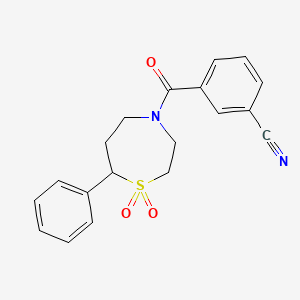
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide, commonly known as CMH-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CMH-1 belongs to the class of amides, and its chemical structure consists of a cyclohexyl ring, a phenoxy group, and a cyanide group attached to an acetamide moiety. In
科学的研究の応用
CMH-1 has been shown to have potential applications in medical research, particularly in the field of cancer. Studies have demonstrated that CMH-1 can induce apoptosis, a process of programmed cell death, in cancer cells, including breast cancer, lung cancer, and leukemia. CMH-1 has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression. Additionally, CMH-1 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
作用機序
The mechanism of action of CMH-1 involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. CMH-1 binds to the active site of the proteasome, preventing its function and leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation triggers the activation of the apoptotic pathway and ultimately results in cell death.
Biochemical and Physiological Effects
CMH-1 has been found to have several biochemical and physiological effects. In addition to its ability to induce apoptosis and inhibit cancer cell growth, CMH-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CMH-1 has also been found to enhance the immune response by stimulating the production of cytokines and activating immune cells such as T cells and natural killer cells.
実験室実験の利点と制限
One of the main advantages of CMH-1 for lab experiments is its high purity and stability, which allows for accurate and reproducible results. CMH-1 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of CMH-1 is its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for CMH-1 in different experimental settings.
将来の方向性
There are several future directions for research on CMH-1. One area of interest is the development of CMH-1 analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential of CMH-1 in combination therapy with other anticancer agents. Additionally, more research is needed to understand the mechanism of action of CMH-1 and its effects on different types of cancer cells. Finally, the potential of CMH-1 in other areas of medical research, such as autoimmune diseases and neurodegenerative disorders, should be explored.
合成法
The synthesis of CMH-1 involves the reaction of 1-cyanocyclohexylamine with 2-(2-methoxy-4-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields CMH-1 as a white crystalline solid with a high purity.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-6-7-14(15(10-13)21-2)22-11-16(20)19-17(12-18)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZPTHMLXGQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2(CCCCC2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

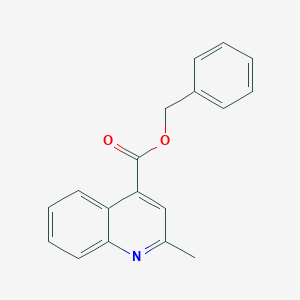


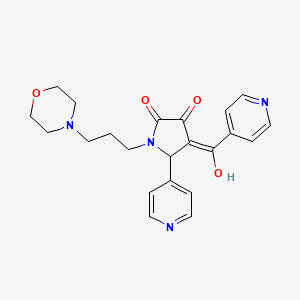
![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)
![4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B2507755.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2507756.png)




